molecular formula C12H10BrClN4O3 B6102783 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B6102783
M. Wt: 373.59 g/mol
InChI Key: TVNKLPTVFHASHC-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with bromine, methyl, and nitro groups, as well as an acetamide moiety attached to a chlorophenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-diketones, under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Nitration: The brominated pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetamide formation: The final step involves the reaction of the nitro-substituted pyrazole with 3-chlorophenylacetyl chloride in the presence of a base, such as triethylamine, to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The acetamide moiety can be modified through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Amino-substituted pyrazole: Formed by the reduction of the nitro group.

    Substituted pyrazole derivatives: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with the chlorine atom on a different position of the phenyl ring.

Uniqueness

The presence of the bromine atom in 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide can influence its reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN4O3/c1-7-11(13)12(18(20)21)16-17(7)6-10(19)15-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNKLPTVFHASHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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